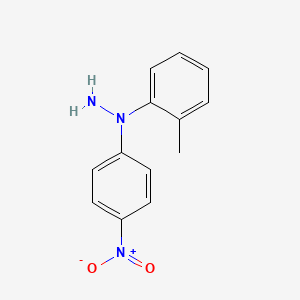
1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine typically involves the reaction of 2-methylphenylhydrazine with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production methods for hydrazine derivatives often involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. The specific details of industrial production for this compound would depend on the scale of production and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-Methylphenyl)-1-(4-aminophenyl)hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or azo compounds, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Hydrazine derivatives are often explored for their therapeutic potential, and this compound could be studied for similar applications.
Industry: The compound may find use in the development of new materials or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine would depend on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
DNA Interaction: It could interact with DNA, leading to potential mutagenic or cytotoxic effects.
Redox Reactions: The compound may participate in redox reactions, influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-1-phenylhydrazine: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Nitrophenyl)-1-phenylhydrazine: Lacks the methyl group, which could influence its chemical properties and applications.
Uniqueness
1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine is unique due to the presence of both a methyl group and a nitro group, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups may confer distinct properties that are not observed in similar compounds.
Properties
CAS No. |
113284-07-4 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(2-methylphenyl)-1-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C13H13N3O2/c1-10-4-2-3-5-13(10)15(14)11-6-8-12(9-7-11)16(17)18/h2-9H,14H2,1H3 |
InChI Key |
RBCAXUMSGWVGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















